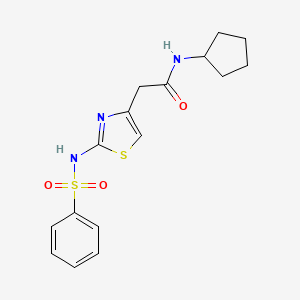

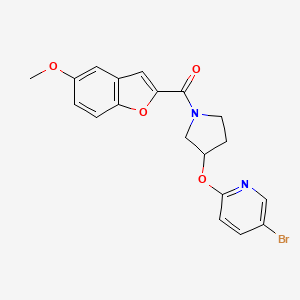

![molecular formula C12H9F6NO B3012374 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one CAS No. 1164537-19-2](/img/structure/B3012374.png)

1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one is a fluorinated organic molecule that is of interest due to its potential applications in various chemical syntheses and pharmaceuticals. The presence of trifluoromethyl groups within the structure suggests that it may have unique electronic and steric properties that could be exploited in chemical reactions.

Synthesis Analysis

The synthesis of fluorinated compounds, such as 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one, often involves the use of trifluoromethyl-substituted anilines as key intermediates. These intermediates can be further reacted with dianions derived from oximes to produce novel compounds like isoxazoles and triazines . The synthesis typically involves the use of strong bases such as lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) to generate the required dianions, which then undergo cyclization reactions involving the trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of related trifluoromethyl compounds has been extensively studied using Density Functional Theory (DFT) calculations. For instance, the structure and vibrational frequencies of the enol form of 1,1,1-trifluoro-2,4-pentanedione, a compound similar in structure to the one of interest, have been investigated and compared with other fluorinated acetylacetones . These studies provide insights into the effects of trifluoromethyl groups on molecular stability and hydrogen bonding strength .

Chemical Reactions Analysis

The reactivity of the trifluoromethyl group in these compounds is significant, as it can be anionically activated to participate in the formation of various heterocyclic compounds. The anionically activated trifluoromethyl group can undergo elimination reactions to generate intermediate products that can be further transformed into isoxazoles, triazines, and other heterocycles . This reactivity is crucial for the synthesis of a wide range of fluorinated organic molecules with potential applications in medicinal chemistry and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one and related compounds are influenced by the presence of trifluoromethyl groups. These groups can significantly alter the electronic properties of the molecule, leading to changes in reactivity, boiling points, solubility, and other physical properties. The vibrational spectroscopy data obtained from DFT calculations can be used to predict and interpret the IR and Raman spectra, which are directly related to the physical properties of the molecule .

Scientific Research Applications

Synthesis and Derivatives

Synthesis of Functional Derivatives : This compound can be synthesized through the addition of acetylacetone to trifluoroacetonitrile, leading to various trifluoromethylpyrimidines derivatives. Such derivatives are of interest due to their potential in various applications (Dorokhov et al., 1991).

Creation of Heterocyclic Compounds : The compound has been used in the synthesis of heterocyclic compounds like 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives. This involves structural and conformational studies, highlighting its utility in complex organic syntheses (Buceta et al., 2004).

Chemical Properties and Reactions

Crystal Packing Influence : The compound's derivatives, such as 1,1,1-trifluoro-4-methoxy-3-penten-2-one, are used to study the influence of trifluoromethyl groups on crystal packing in the context of binuclear copper(II) complexes. This application is crucial in understanding the molecular structures and interactions in crystallography (Edilova et al., 2021).

Investigating Chemical Reactivity : In various studies, the reactivity of the compound and its derivatives has been explored. For instance, the formation of heterocyclic systems and the impact of trifluoromethyl groups on reaction pathways have been a focus of research, elucidating the compound's diverse chemical behaviors (Furin & Zhuzhgov, 2005).

Safety and Hazards

properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]pent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6NO/c1-7(6-10(20)12(16,17)18)19-9-4-2-8(3-5-9)11(13,14)15/h2-6,19H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPSSEBRWAAECV-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

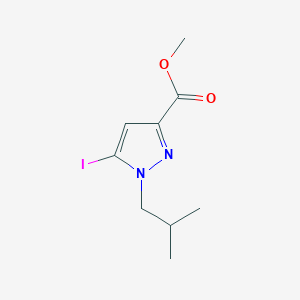

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

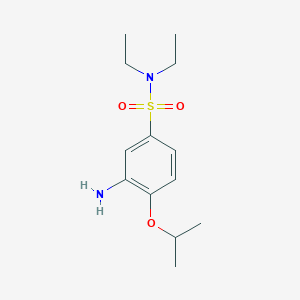

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)

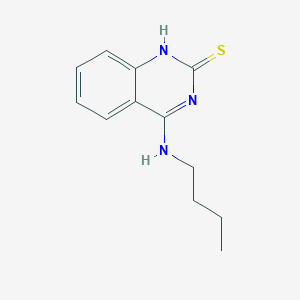

![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)

![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)

![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)